4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine
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Overview
Description
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine is a complex organic compound characterized by a cyclopropene core bonded to three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with pyridine under the influence of a strong base or catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropane ring-opened products .
Scientific Research Applications
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The cyclopropene core and pyridine rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropenone Derivatives: These compounds share the cyclopropene core but differ in their substituents, leading to varied reactivity and applications.
Pyridine Derivatives: Compounds with pyridine rings but different core structures, such as bipyridines and terpyridines.
Properties
CAS No. |
133756-28-2 |
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Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(2,3-dipyridin-4-ylcyclopropen-1-yl)pyridine |
InChI |
InChI=1S/C18H13N3/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)18(16)15-5-11-21-12-6-15/h1-12,16H |
InChI Key |
CIRYTFDUDDNZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2C(=C2C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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